2-(3-氯-4-(环丙基甲氧基)苯基)-4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

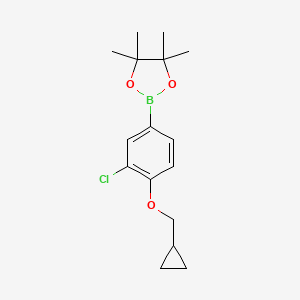

2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C16H22BClO3 and its molecular weight is 308.61. The purity is usually 95%.

BenchChem offers high-quality 2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

铃木-宫浦交叉偶联反应

该化合物用于铃木-宫浦 (SM) 交叉偶联反应 。SM 交叉偶联是一种广泛应用的过渡金属催化的碳-碳键形成反应。 该反应的成功源于其极其温和的反应条件和对官能团的耐受性,以及相对稳定的、易于制备且通常对环境友好的有机硼试剂 .

硼酸衍生物的合成

该化合物可用于合成硼酸衍生物 。 硼酸及其螯合物衍生物是有机硼化合物的一种亚类,用于交叉偶联反应、催化、药物化学、聚合物或光电子材料 .

3. ROS 响应性药物递送系统的开发 该化合物已被用于开发活性氧 (ROS) 响应性药物递送系统 。例如,通过用苯基硼酸频哪醇酯 (PBAP) 结构修饰透明质酸 (HA) 开发了一种 ROS 响应性药物递送系统。 姜黄素 (CUR) 被封装在该药物递送系统中形成姜黄素负载的纳米粒子 (HA@CUR NPs) .

牙周炎的治疗

该化合物已被用于牙周炎的治疗 。上述 ROS 响应性药物递送系统已被应用于牙周炎的治疗。 该系统不仅保留了 CUR 的抗菌功效,而且在体内和体外均表现出更明显的抗炎和抗氧化应激功能 .

亚磺酰胺衍生物的制备

苯基硼酸频哪醇酯可通过与二乙胺基三氟化硫 (DAST) 和三氟硼酸钾苯反应来制备亚磺酰胺衍生物 .

6. 有机溶剂中溶解度的研究 苯基硼酸、其频哪醇酯和氮杂酯在有机溶剂中的溶解度已通过实验测定 。这种研究对于理解该化合物的性质及其在各个领域的潜在应用具有重要意义。

作用机制

Target of Action

Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction , which suggests that the compound might interact with palladium catalysts in this context.

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the compound 2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would undergo a transmetalation process . This involves the transfer of an organic group from boron to palladium .

Biochemical Pathways

The compound 2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules. The downstream effects would depend on the specific context of the reaction.

Pharmacokinetics

It’s worth noting that boronic acids and their derivatives are generally considered to be relatively stable and readily prepared , which could potentially impact their bioavailability.

Result of Action

The molecular and cellular effects of the compound 2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane would depend on the specific context of its use. In the context of the Suzuki-Miyaura cross-coupling reaction, the compound would contribute to the formation of a new carbon-carbon bond .

生物活性

2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an arylboronic acid derivative characterized by its unique structure that includes a dioxaborolane ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

- Molecular Formula : C16H22BClO3

- Molecular Weight : 308.61 g/mol

- CAS Number : 1860005-05-5

- Structure : The compound features a chloro group and a cyclopropylmethoxy group attached to a phenyl ring, contributing to its reactivity and potential biological interactions.

- Suzuki-Miyaura Cross-Coupling Reaction : This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its effectiveness in these reactions under mild conditions indicates its utility in synthesizing biologically active compounds.

- Boronic Acids in Medicinal Chemistry : Boron-containing compounds have been noted for their ability to form stable complexes with biomolecules, which may enhance their pharmacological properties. The presence of the chloro and cyclopropylmethoxy substituents could influence these interactions .

Study 1: Synthesis and Reactivity

A study conducted on the reactivity of various arylboronic acids highlighted the efficiency of 2-(3-Chloro-4-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in forming new carbon-carbon bonds. The findings indicated that the compound could be effectively used as a building block for synthesizing more complex molecules with potential biological activity.

Study 2: Structural Similarities and Biological Implications

Research on structurally similar compounds revealed that modifications in the substituents can significantly impact biological activity. For instance:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.97 | Ethoxy substitution instead of cyclopropylmethoxy |

| 2-(3-Chloro-5-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.95 | Isopropoxy substitution |

| 2-(3-Chloro-5-isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.95 | Isobutoxy substitution |

| 2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.95 | Propoxy substitution |

| 2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.94 | Butoxy substitution |

These studies suggest that variations in substituents can lead to different biological activities and affinities for specific targets.

属性

IUPAC Name |

2-[3-chloro-4-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BClO3/c1-15(2)16(3,4)21-17(20-15)12-7-8-14(13(18)9-12)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLSZGLEDCVXBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。